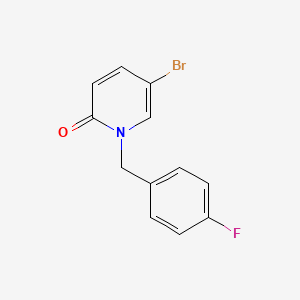

![molecular formula C18H15BrN2O2 B2353728 3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898410-71-4](/img/structure/B2353728.png)

3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a benzamide derivative with a pyrroloquinoline moiety. Benzamide derivatives are known to exhibit a wide range of biological activities . The pyrroloquinoline part of the molecule is a bicyclic structure that is found in many bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide moiety substituted at the 3-position with a bromine atom and a complex pyrroloquinoline structure .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Pyrroloquinolines, including compounds structurally similar to 3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide, are synthesized through recyclization processes and studied for their spectral characteristics. These compounds' structures are often confirmed by methods like X-ray diffraction analysis (Tretyakov & Maslivets, 2020).

Antibacterial Applications

- Pyrroloquinoline derivatives have been explored for their antibacterial properties. They show potent activity against both gram-positive and gram-negative bacteria, indicating their potential as antibacterial agents (Ishikawa et al., 1990).

Analgesic and Anti-Inflammatory Applications

- Pyrroloquinoline compounds, including oxidized or reduced derivatives, exhibit a range of biological functions such as analgesic, anti-inflammatory, anti-epileptic, and anticancer activities. These applications make them of interest in various fields of medical research (Moon et al., 2015).

Synthesis and Eco-Friendly Approaches

- Novel pyrroloquinoline compounds are synthesized using eco-friendly methods, contributing to sustainable chemistry practices. These methods include minimizing chemical waste and employing simple separation processes (Largani et al., 2017).

Diuretic Properties and Polymorphism

- Certain pyrroloquinoline derivatives demonstrate strong diuretic properties, making them potential candidates for hypertension remedies. The study of their polymorphic modifications provides insights into their pharmaceutical applications (Shishkina et al., 2018).

Anti-tubercular Activities

- Carboxamide derivatives of quinolone compounds, similar to 3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide, show significant antitubercular activities. These activities highlight their potential in developing treatments against tuberculosis (Kumar et al., 2014).

Kinase Inhibitory and Anticancer Activities

- Pyrroloquinoline derivatives exhibit inhibitory effects against protein kinases and COX-2 activities. This property is significant in cancer research, particularly in the context of breast cancer cell lines (Mphahlele et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromo-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O2/c19-14-5-1-3-12(7-14)18(23)20-15-8-11-4-2-6-21-16(22)10-13(9-15)17(11)21/h1,3,5,7-9H,2,4,6,10H2,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDHQPQRBIZHRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC(=CC=C4)Br)CC(=O)N3C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353718.png)

![1-[(4-Fluorophenyl)methoxy]-3-nitrobenzene](/img/structure/B2353719.png)

![2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B2353723.png)

![2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353724.png)

![2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-amine](/img/structure/B2353725.png)

![2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde](/img/structure/B2353735.png)

![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrazine-2-carbonitrile](/img/structure/B2353737.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2353739.png)

![7-[(2-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)